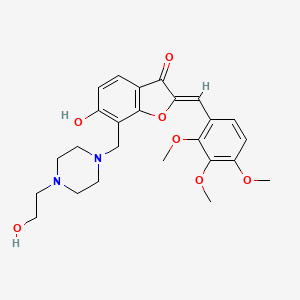

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-31-20-7-4-16(23(32-2)25(20)33-3)14-21-22(30)17-5-6-19(29)18(24(17)34-21)15-27-10-8-26(9-11-27)12-13-28/h4-7,14,28-29H,8-13,15H2,1-3H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQLAINDXPCJJZ-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and various functional groups, suggest a diverse range of biological activities. This article reviews the compound's synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.53 g/mol. The presence of hydroxyl groups, methoxy groups, and a piperazine ring enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. These may include:

- Formation of the Benzofuran Core : Utilizing precursors like salicylaldehyde and appropriate alkylating agents.

- Piperazine Ring Construction : Incorporating the piperazine moiety through nucleophilic substitution reactions.

- Functional Group Modifications : Introducing hydroxyl and methoxy groups via selective reactions to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various human cancer cell lines. In comparative studies, it has been noted that certain analogs exhibit up to a 10-fold increase in potency against specific cancer types compared to standard treatments like Combretastatin-A4 .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer progression. The presence of hydroxyl and methoxy groups may facilitate interactions with active sites of enzymes involved in tumor growth .

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

- Flynn et al. Study : This study explored the interaction of benzofuran derivatives with tubulin proteins involved in cell division. The findings indicated that specific substitutions on the benzofuran ring significantly enhanced binding affinity to tubulin, leading to increased anticancer efficacy .

- Antiproliferative Activity Assessment : A recent assessment evaluated the effectiveness of this compound against various cancer cell lines. Results showed that this compound exhibited selective toxicity towards tumor cells while sparing normal cells .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Anticancer Drug Development : As a lead compound for designing new anticancer therapies.

- Enzyme Inhibitors : Targeting specific enzymes involved in cancer metabolism or proliferation.

Scientific Research Applications

Biological Activities

Research has highlighted several key biological activities associated with this compound:

-

Anticancer Activity :

- Studies indicate that compounds in the aurone class, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of leukemia cells through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .

-

Anti-inflammatory Effects :

- The presence of hydroxyl and piperazine groups enhances the anti-inflammatory properties of this compound. It has been observed to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-1 .

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess significant antimicrobial activity against various pathogens, including bacteria and fungi. Its structural features may enhance its effectiveness against microbial infections .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxy group at position 6 | Enhances anti-inflammatory and cytotoxic effects |

| Piperazine substituent | May improve binding affinity to biological targets |

| Trimethoxybenzylidene moiety | Potentially increases anticancer activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

-

Cytotoxicity Assays :

- In vitro studies using K562 leukemia cells demonstrated that structurally similar compounds can induce apoptosis through ROS generation and activation of caspases .

-

Anti-inflammatory Studies :

- A derivative exhibited a 93% reduction in TNF levels in macrophages, indicating strong anti-inflammatory potential .

-

Antimicrobial Testing :

- Compounds with similar structures showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to three structurally related benzofuran-3(2H)-one derivatives (Table 1):

Pharmacological and Physicochemical Implications

- Piperazine Modifications : The 4-(2-hydroxyethyl)piperazine side chain improves aqueous solubility relative to 4-methylpiperidine in ’s compound, which may translate to better bioavailability .

- Steric Effects : The 2-thienylmethylene group in the thiophene analog () introduces steric constraints that could limit binding to flat active sites but improve selectivity for sulfur-rich targets (e.g., cysteine proteases) .

Q & A

Q. What analytical methods are recommended for determining the purity of this compound and detecting trace impurities?

High-performance liquid chromatography (HPLC) with UV/fluorescence detection is optimal for quantifying purity and resolving trace impurities. Reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can separate polar and non-polar impurities. Reference standards (e.g., pharmacopeial impurities like those in ) should be used for calibration. For phenolic hydroxy groups, derivatization with dansyl chloride may enhance sensitivity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and stereochemistry?

- NMR : H and C NMR can confirm the Z-configuration of the benzylidene group via coupling constants and NOE effects. Aromatic protons in the trimethoxybenzylidene moiety typically resonate at δ 6.8–7.2 ppm .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ or [M−H]− ions).

- IR : Stretching frequencies for the benzofuran-3(2H)-one carbonyl (C=O) appear near 1700–1750 cm⁻¹ .

Q. What synthetic strategies are effective for introducing the (4-(2-hydroxyethyl)piperazin-1-yl)methyl moiety?

- Mannich Reaction : Reacting a benzofuran precursor with formaldehyde and 4-(2-hydroxyethyl)piperazine under basic conditions (pH 8–10).

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) to protect the piperazine nitrogen during synthesis, followed by acidic cleavage (e.g., TFA) .

Advanced Research Questions

Q. How does the Z-configuration of the benzylidene group influence biological activity and spectroscopic properties?

The Z-isomer exhibits distinct biological interactions due to spatial alignment of the trimethoxybenzylidene and piperazine groups. Computational docking studies (e.g., AutoDock Vina) can model binding affinities to target proteins. Experimentally, compare UV-Vis spectra (λmax shifts) and circular dichroism (CD) profiles of Z vs. E isomers .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 6 months, with periodic HPLC analysis of degradation products.

- pH-Dependent Stability : Use buffered solutions (pH 1–10) and monitor hydrolysis via LC-MS. The benzofuran-3(2H)-one ring is prone to base-catalyzed degradation .

Table 1 : Stability Study Design

| Condition | Parameters | Analytical Method |

|---|---|---|

| Thermal (40°C) | 0, 1, 3, 6 months | HPLC-UV (220 nm) |

| pH 1.2 (HCl) | 37°C, 24 hours | LC-MS/MS |

| Oxidative (H2O2 3%) | Room temperature, 12 hours | NMR |

Q. How can researchers investigate environmental fate and biodegradation pathways in aquatic systems?

- Laboratory Studies : Use OECD 301F (manometric respirometry) to measure aerobic biodegradation in activated sludge.

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated byproducts.

- Field Studies : Monitor soil/water matrices near disposal sites using solid-phase extraction (SPE) coupled with GC-MS .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values).

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated metabolism. LC-MS quantifies parent compound depletion .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

- Dose-Response Validation : Replicate assays (e.g., IC50 in enzyme inhibition) using standardized protocols (e.g., ATP-based luminescence).

- Impurity Profiling : Compare impurity levels (e.g., oxidation byproducts) between studies via HPLC. Contradictions may arise from unaccounted degradants .

Q. Why might computational predictions of logP or solubility conflict with experimental data?

- Solvation Effects : Molecular dynamics simulations (e.g., COSMO-RS) better account for solvent interactions than group-additive models.

- Polymorphism : Differential crystal packing (e.g., amorphous vs. crystalline forms) alters solubility. Use powder XRD to characterize solid-state forms .

Methodological Resources

Q. Where can researchers access authoritative reference standards for this compound?

Pharmacopeial forums (e.g., USP) provide guidelines for impurity profiling and reference materials (e.g., tert-butyl 4-(2-aminoethyl)piperazine derivatives ). Commercial suppliers like Sigma-Aldrich offer certified analogs for method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.